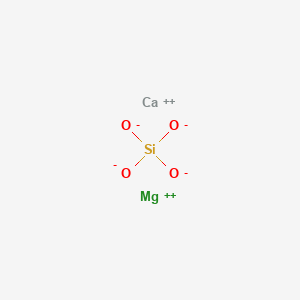

calcium;magnesium;silicate

Description

Scope and Significance in Scientific Research

The study of calcium magnesium silicate (B1173343) systems is of considerable importance across multiple scientific fields. In materials science, these ceramics are investigated for their potential in biomedical applications, particularly in bone tissue engineering, due to their biocompatibility and bioactivity. mdpi.comnih.govnih.gov The release of calcium, magnesium, and silicon ions from these materials can stimulate bone growth and regeneration. nih.govnih.govmdpi.com Geologically, these minerals are fundamental components of the Earth's crust and upper mantle, and their study provides insights into petrologic processes and the planet's composition. researchgate.net Furthermore, their thermochemical properties are crucial in understanding the degradation of thermal and environmental barrier coatings in high-temperature applications like gas turbines. nasa.gov The versatility of these systems, allowing for tailored chemical compositions and structures, makes them a continuous subject of intensive research. nih.gov

Overview of Key Calcium Magnesium Silicate Mineral Phases

The calcium magnesium silicate family encompasses several key mineral phases, each with a unique crystal structure and set of properties that dictate its scientific relevance.

Diopside (B82245) is a prominent member of the clinopyroxene subgroup of minerals. mindat.org As a significant mineral in the Earth's upper mantle, understanding the elastic properties of diopside under high pressure and temperature is essential for interpreting seismic data and modeling the Earth's interior. researchgate.net Diopside and other clinopyroxenes have been the subject of numerous high-pressure single-crystal X-ray diffraction studies to understand their compressibilities and phase transitions. arizona.edu In materials science, diopside is explored for its potential in creating bioactive composites for bone regeneration. semanticscholar.org Research has also focused on the synthesis of diopside-based glasses and their elastic properties. scirp.org

Akermanite belongs to the melilite group of sorosilicates and is characterized by its tetragonal crystal system. wikipedia.orgmindat.org It is often found in contact metamorphic rocks formed from siliceous limestones and dolomites. wikipedia.orgarizona.edu In the realm of materials science, akermanite is recognized as a bioactive ceramic. tandfonline.com Its ability to support the formation of a bone-like apatite layer makes it a promising material for bone tissue engineering applications. semanticscholar.org Studies have investigated various synthesis methods for akermanite, including sol-gel and combustion techniques, to produce it in forms suitable for biomedical use. mdpi.comtandfonline.com

Merwinite is another significant calcium magnesium silicate that has garnered attention for its potential as a bioactive material. researchgate.net It has been shown to possess suitable mechanical properties and biocompatibility for applications in bone repair. researchgate.netresearchgate.net Research indicates that merwinite can enhance the proliferation of bone cells (osteoblasts) and promote bone regeneration. researchgate.net Its structure allows for the accommodation of various other elements, making it a subject of interest in geophysical studies as a potential host for trace elements in the Earth's upper mantle. msu.ru

Bredigite is a calcium-silicate bioceramic with an orthorhombic crystal structure. jourcc.com It is noted for its bioactivity, including the ability to induce the formation of hydroxyapatite (B223615) in simulated body fluid and stimulate the proliferation of osteoblasts. nih.govnih.gov These properties make bredigite a promising candidate for orthopedic and dental implants. jourcc.com Research has focused on synthesizing bredigite powders and scaffolds and evaluating their performance in in-vitro settings for bone tissue engineering. nih.govnih.gov Studies have also explored the creation of bredigite coatings and composites to enhance the bioactivity of other materials. jourcc.commui.ac.ir

Monticellite is a member of the olivine (B12688019) group of silicate minerals. google.com It has been investigated for its bioactive properties and potential use in biomedical applications, particularly in composites with other materials like hydroxyapatite. nih.gov Research has demonstrated that monticellite-based ceramics can support cell adhesion and enhance alkaline phosphatase activity, indicating good cytocompatibility. nih.gov The synthesis of monticellite has been achieved through various methods, including solid-state reactions using industrial byproducts, highlighting a cost-effective and environmentally friendly production route. elsevier.es High-pressure studies on monticellite contribute to our understanding of its crystal chemistry and behavior under conditions relevant to the Earth's mantle. geoscienceworld.org

Other Relevant Minerals and Solid Solutions within the CaO-MgO-SiO2 System

The CaO-MgO-SiO2 system is characterized by the formation of several key minerals and extensive solid solutions. A solid solution is a mineral in which one or more types of atoms can be substituted for others in the crystal lattice without fundamentally changing the mineral's structure. This phenomenon is common in calcium magnesium silicates due to the similar ionic sizes and charges of Ca²⁺, Mg²⁺, and Fe²⁺.

Diopside (CaMgSi₂O₆) Diopside is a common rock-forming mineral and a member of the pyroxene (B1172478) group. iycr2014.org It crystallizes in the monoclinic system and typically forms as prismatic crystals. mindat.org Diopside is a key component of many mafic and ultramafic igneous rocks, such as peridotite and pyroxenite, and is also found in metamorphic rocks like marble. iycr2014.orgyale.edu It forms a complete solid solution series with hedenbergite (CaFeSi₂O₆). alexstrekeisen.it The structure of diopside consists of single chains of silica (B1680970) tetrahedra linked together by calcium and magnesium ions. carleton.edu

| Property | Value |

|---|---|

| Chemical Formula | CaMgSi₂O₆ mindat.org |

| Crystal System | Monoclinic mindat.org |

| Color | Light to dark green, blue, brown, colorless, white, grey mindat.org |

| Hardness (Mohs) | 5.5 - 6.5 mindat.org |

| Density (g/cm³) | 3.22 - 3.38 mindat.org |

| Cleavage | Distinct on {110} mindat.org |

Monticellite (CaMgSiO₄) Monticellite is a member of the olivine group of minerals. alexstrekeisen.itbritannica.com It was discovered in 1831 on Mount Vesuvius and named after Italian mineralogist Teodoro Monticelli. alexstrekeisen.itmindat.org It has an orthorhombic crystal structure and is typically found in contact metamorphosed siliceous dolomites and limestones. alexstrekeisen.itbritannica.comhandbookofmineralogy.org Monticellite forms a solid solution series with kirschsteinite (CaFeSiO₄). alexstrekeisen.itwikipedia.org Its structure is similar to other olivines, consisting of isolated silica tetrahedra linked by cations; calcium ions preferentially occupy the M2 site while magnesium occupies the M1 site. alexstrekeisen.itbritannica.com

| Property | Value |

|---|---|

| Chemical Formula | CaMgSiO₄ mindat.org |

| Crystal System | Orthorhombic mindat.org |

| Color | Colorless, grey, or greenish mindat.org |

| Hardness (Mohs) | 5 - 5.5 mindat.org |

| Density (g/cm³) | 3.03 - 3.27 mindat.org |

| Lustre | Vitreous, Resinous mindat.org |

Åkermanite (Ca₂MgSi₂O₇) Åkermanite belongs to the melilite group and has a tetragonal crystal system. mindat.orgwikipedia.org It is a sorosilicate, meaning it has double silica tetrahedra that share an oxygen atom. researchgate.net This mineral is typically found in rocks formed by high-temperature contact metamorphism of siliceous limestones and dolomites. wikipedia.org Åkermanite forms a solid solution with gehlenite (Ca₂Al[AlSiO₇]). wikipedia.orgmdpi.com It was first described from furnace slags and named in honor of Swedish metallurgist Anders Richard Åkerman. mindat.org

| Property | Value |

|---|---|

| Chemical Formula | Ca₂Mg[Si₂O₇] mindat.org |

| Crystal System | Tetragonal mindat.org |

| Color | Colorless, yellowish gray, green, brown mindat.org |

| Hardness (Mohs) | 5 - 6 mindat.org |

| Density (g/cm³) | 2.944 mindat.org |

| Cleavage | Distinct on {001}, poor on {110} mindat.org |

Merwinite (Ca₃Mg(SiO₄)₂) Merwinite is a rare mineral found in high-temperature contact metamorphic zones, particularly in siliceous dolomitic limestones. ontosight.aiarizona.edu It was named for Herbert Eugene Merwin, a petrologist at the Carnegie Institute. arizona.edumindat.org Merwinite has a monoclinic crystal structure composed of isolated silicate tetrahedra linked by calcium and magnesium ions. ontosight.aigeoscienceworld.org The structure is notably dense, with magnesium octahedra linked at every corner by silicate tetrahedra. researchgate.netgeoscienceworld.org Due to the specific high-temperature and low-pressure conditions required for its formation, it is much rarer than other calcium magnesium silicates. ontosight.aimindat.org

| Property | Value |

|---|---|

| Chemical Formula | Ca₃Mg(SiO₄)₂ mindat.org |

| Crystal System | Monoclinic mindat.org |

| Color | White, colorless, light green mindat.org |

| Hardness (Mohs) | ~6 ontosight.ai |

| Density (g/cm³) | 3.15 - 3.32 mindat.org |

| Lustre | Vitreous, Greasy mindat.org |

Other Solid Solutions The CaO-MgO-SiO₂ system is notable for the complex solid solutions that form between its constituent minerals. researchgate.net

Forsterite-Diopside System : The join between forsterite (Mg₂SiO₄) and diopside is not perfectly binary, as both minerals form solid solutions containing small amounts of the other components at high temperatures. minsocam.orgyale.edu

Wollastonite-Enstatite-Ferrosilite : Pyroxene compositions are often represented on this ternary diagram, known as the pyroxene quadrilateral. alexstrekeisen.itbritannica.com It illustrates the solid solution relationships between calcium-poor orthopyroxenes (enstatite-ferrosilite series) and calcium-rich clinopyroxenes (diopside-hedenbergite series). alexstrekeisen.it

Pyroxene Miscibility : At high temperatures, pyroxenes can have a wide range of intermediate compositions. However, as they cool, they often unmix, leading to a phenomenon known as exsolution, where two distinct pyroxene phases coexist within a single original crystal. libretexts.org The study of these miscibility gaps serves as a geothermometer to determine the cooling history of rocks. libretexts.orggeoscienceworld.org

Historical Development of Calcium Magnesium Silicate Research

The scientific investigation of calcium magnesium silicates has evolved over two centuries, from early mineralogical descriptions to advanced crystallographic and high-pressure experimental studies.

Early Mineralogy : The study began with the discovery and naming of minerals. Monticellite was one of the first to be formally described in 1831 by H.J. Brooke, who named it in honor of Teodoro Monticelli for his work on the mineralogy of Mount Vesuvius. alexstrekeisen.itmindat.org Merwinite was identified much later, named in 1921 by E.S. Larsen and W.F. Foshag for H.E. Merwin of the Carnegie Institute. arizona.edu

Foundations of Experimental Petrology : The early 20th century marked a turning point with the work of Norman L. Bowen at the Geophysical Laboratory of the Carnegie Institution of Washington. Bowen's 1914 publication on the ternary system diopside-forsterite-silica was a landmark study. ajsonline.org Using the "quenching method," he systematically determined the liquidus relations in this system, providing a fundamental framework for understanding the crystallization of basaltic magmas. minsocam.orgajsonline.org His work demonstrated the simple eutectic relationship in the diopside-silica system and the more complex relationships involving forsterite. ajsonline.org These early experimental studies laid the groundwork for modern igneous petrology. msaweb.orgspringerprofessional.de

Structural Crystallography : A major advance came in 1928 when B.E. Warren and W.L. Bragg solved the crystal structure of diopside. iycr2014.org This was a significant achievement because it was the first crystal structure determined by analyzing the intensity variations in an X-ray diffraction pattern, a method that became the foundation for all subsequent crystal structure analysis. iycr2014.org Prior to this, simpler structures were solved based only on the positions of diffraction peaks. iycr2014.org

Modern Research : Contemporary research has expanded to investigate these systems under extreme conditions. Piston-cylinder apparatus and diamond anvil cells are used to study phase relationships at high pressures and temperatures, simulating conditions within the Earth's mantle. fiu.eduarizona.edu Studies have precisely determined the solid solution limits between pyroxenes at various pressures, refining their use as geothermometers. geoscienceworld.org Research on the broader CaO-MgO-Al₂O₃-SiO₂ (CMAS) system continues to model the generation and crystallization of basaltic magmas at various depths. oup.comoup.com Furthermore, the unique properties of these materials have led to their synthesis via methods like sol-gel for applications in advanced ceramics and biomaterials. nih.govmdpi.com

Properties

CAS No. |

13813-64-4 |

|---|---|

Molecular Formula |

CaMgO4Si |

Molecular Weight |

156.47 g/mol |

IUPAC Name |

calcium;magnesium;silicate |

InChI |

InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |

InChI Key |

FGZBFIYFJUAETR-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Calcium Magnesium Silicates

Sol-Gel Synthesis Approaches

The sol-gel method is a versatile wet-chemical technique used for fabricating ceramic materials from small molecules. wikipedia.org This process involves the transition of a solution (sol) into a gel-like network containing both a liquid and a solid phase. wikipedia.org The sol-gel technique offers several advantages, including the ability to achieve high product homogeneity at lower temperatures and excellent control over the material's morphology. mdpi.com

Precursor Selection and Solution Chemistry Control

The selection of precursors is a critical first step in the sol-gel synthesis of calcium magnesium silicates, as it significantly influences the final product's structure and composition. rsc.org Common precursors include metal alkoxides and metal chlorides. wikipedia.org For calcium magnesium silicates, tetraethyl orthosilicate (TEOS) is a widely used source for silica (B1680970), while calcium nitrate (B79036) and magnesium nitrate are typically employed as the sources for calcium and magnesium cations, respectively. mdpi.comsemanticscholar.org The use of nitrate salts is advantageous as they can also act as an oxidizing agent during subsequent combustion steps in some variations of the sol-gel method. tandfonline.com

Control of the solution chemistry, particularly the pH, is essential for managing the hydrolysis and polycondensation reactions that form the gel network. wikipedia.orgresearchgate.net The process generally begins with the hydrolysis of the silicon alkoxide precursor, such as TEOS. wikipedia.org This reaction is often catalyzed by an acid, such as nitric acid, which also helps to maintain a low pH. tandfonline.comusra.edu An acidic environment (pH < 6) tends to result in a uniform and weakly cross-linked gel structure. substech.com The pH adjustment is a key step to achieve a homogeneous and stable solution that will undergo the subsequent hydrolysis and gelation processes. mdpi.com For instance, in the synthesis of specific calcium magnesium silicate (B1173343) phases like diopside (B82245), akermanite, and merwinite, the pH of the initial solution is stabilized around 2 with nitric acid. mdpi.com

| Precursor | Ion Source For | Typical Form |

| Tetraethyl orthosilicate (TEOS) | Silicon | Liquid alkoxide |

| Calcium nitrate (Ca(NO₃)₂) | Calcium | Solid salt |

| Magnesium nitrate (Mg(NO₃)₂) | Magnesium | Solid salt |

| Eggshell (biowaste) | Calcium | Solid |

This table outlines common precursors used in the sol-gel synthesis of calcium magnesium silicates.

Gelation and Aging Mechanisms

Following the initial hydrolysis and polycondensation of the precursors, the solution evolves into a sol, which is a stable dispersion of colloidal particles. wiley-vch.de Gelation is the process where these sol particles link together to form a three-dimensional, continuous solid network that entraps the solvent. wiley-vch.de This transition from a sol to a gel can be influenced by factors such as temperature and pH. jst.go.jp

Once the gel is formed, it is typically subjected to an aging process. During aging, the polycondensation reactions continue, leading to a strengthening of the gel network. substech.com This process also involves the contraction of the gel matrix, which results in the expulsion of the solvent from the pores. substech.com For example, a common procedure involves maintaining the final solution at 60°C for 12 hours to facilitate both gelation and aging. mdpi.com The aging step is crucial for developing a dense gel structure. tandfonline.com

Thermal Treatment and Calcination Protocols for Phase Formation

After aging and drying, the gel is subjected to thermal treatment, specifically calcination, to remove residual organic compounds and nitrates and to induce crystallization of the desired calcium magnesium silicate phases. mdpi.comnih.gov The calcination temperature and duration are critical parameters that determine the final crystalline structure of the material.

Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are often used to determine the appropriate calcination temperatures. usra.edu For instance, dehydration typically occurs between 50-200°C, while the decomposition of nitrates happens at around 400°C. usra.edu The crystallization of the silicate phases begins at higher temperatures.

Research has shown that different phases of calcium magnesium silicate can be obtained by varying the calcination temperature. For example, a study on the synthesis of akermanite (Ca₂MgSi₂O₇) showed that at 900°C, akermanite was the major phase, with merwinite (Ca₃MgSi₂O₈) and diopside (CaMgSi₂O₆) as secondary phases. tandfonline.com As the temperature was increased to 1200°C, the diopside phase disappeared, and akermanite became the predominant phase. tandfonline.com In another study, powders calcined at 600°C were in an early stage of crystallization, while further heat treatment at 800°C, 1000°C, and 1300°C led to the formation of distinct phase compositions. nih.gov Specifically, heating at 800°C promoted the crystallization of diopside, akermanite, and merwinite. nih.gov

| Calcination Temperature (°C) | Resulting Phases | Reference |

| 600 | Incipient crystallization, primarily dicalcium silicate | nih.gov |

| 800 | Diopside, Akermanite, Merwinite | nih.gov |

| 900 | Akermanite (major), Merwinite, Diopside | tandfonline.com |

| 1200 | Akermanite (major), Merwinite (minor) | tandfonline.com |

This table illustrates the effect of calcination temperature on the resulting crystalline phases of calcium magnesium silicates.

Nanostructure and Morphological Control in Sol-Gel Derived Materials

A significant advantage of the sol-gel method is the ability to control the nanostructure and morphology of the resulting materials. mdpi.com The nanoporous structure of sol-gel derived materials is typically formed by the interstitial spaces between nanoparticles. rsc.org

The process begins with the formation of nanoparticles, which then agglomerate during gelation. rsc.org The size of these particles can be influenced by the synthesis parameters. For example, diopside powder synthesized via the sol-gel method followed by calcination at 950°C was found to consist of particles ranging from 22 to 38 nm. mdpi.com Similarly, merwinite prepared by the same technique had particle dimensions between 25 nm and 3.5 µm depending on the calcination temperature. mdpi.com

The sol-gel method can produce materials with a fluffy structure composed of nanoclusters, resulting in high open porosity. usra.edu The pore diameter can be less than 50 nm, with cluster sizes around 100-150 nm. usra.edu This tailorable nanoporosity enhances the material's surface area, which can be beneficial for various applications. rsc.org

Solid-State Reaction and Sintering Techniques

The solid-state reaction method is a conventional and straightforward technique for synthesizing ceramic powders. researchgate.net This method involves the direct reaction of solid starting materials at high temperatures. researchgate.net

Powder Preparation and Homogenization Strategies

The initial step in the solid-state synthesis of calcium magnesium silicates is the preparation and homogenization of the precursor powders. The choice of raw materials can include both high-purity chemical reagents and natural or waste materials. For instance, a greener synthesis approach has utilized biowastes such as cockleshells as a source of calcium, dolomite for magnesium, and rice husk ash for silicon. researchgate.net

Sintering Conditions and Temperature Optimization for Crystalline Phase Development

The formation of specific crystalline phases of calcium magnesium silicates via solid-state synthesis is critically dependent on precise control of sintering conditions, with temperature being a primary determinant. Optimization of the sintering temperature is essential for guiding the development of the desired crystal structure and ensuring the purity of the resulting silicate phase.

In the solid-state synthesis of diopside (CaMgSi₂O₆), a prominent member of the calcium magnesium silicate family, the role of temperature in crystallization is well-documented. Utilizing precursors such as silica fume, magnesium oxide, and calcium carbonate, research indicates that the initial formation of diopside commences at approximately 900°C. However, to achieve a highly crystalline, single-phase diopside, elevated temperatures are required. Optimal crystallization is typically observed within the temperature range of 1250°C to 1350°C. Sintering within this window for an adequate duration allows for the complete reaction of the precursor materials and the formation of a well-defined diopside crystalline lattice.

The influence of temperature extends to the synthesis of other calcium magnesium silicate phases, including akermanite (Ca₂MgSi₂O₇) and merwinite (Ca₃Mg(SiO₄)₂). For example, the synthesis of akermanite from precursors like talc, calcium carbonate, and silica generally necessitates temperatures between 1200°C and 1300°C to achieve complete phase formation. The exact temperature within this range can influence not only the primary crystalline phase but also the presence and proportion of minor secondary phases.

The optimization of sintering temperatures is frequently guided by thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). These methods are instrumental in identifying the temperatures at which key transformations occur, including the decomposition of precursors and the nucleation of new crystalline phases. Subsequent analysis using X-ray Diffraction (XRD) is employed to confirm the identity and purity of the crystalline phases present at various sintering temperatures, enabling the precise determination of optimal synthesis conditions.

| Crystalline Phase | Precursors | Sintering Temperature Range (°C) |

| Diopside (CaMgSi₂O₆) | Silica fume, Magnesium oxide, Calcium carbonate | 1250 - 1350 |

| Akermanite (Ca₂MgSi₂O₇) | Talc, Calcium carbonate, Silica | 1200 - 1300 |

Reaction Pathway Analysis in Solid-State Synthesis of Calcium Magnesium Silicates

The solid-state synthesis of calcium magnesium silicates is a complex process that proceeds through a series of intermediate reactions rather than a direct conversion of reactants to final products. A thorough understanding of the reaction pathway is crucial for controlling the final phase composition and tailoring the properties of the synthesized material.

In the synthesis of diopside (CaMgSi₂O₆) from a mixture of calcium carbonate (CaCO₃), magnesium oxide (MgO), and silicon dioxide (SiO₂), the reaction sequence is initiated by the thermal decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂) at temperatures exceeding 600°C. Following this initial step, a series of intermediate calcium and magnesium silicate phases are formed.

At intermediate temperatures, typically between 800°C and 900°C, the formation of phases such as bredigite (Ca₇Mg(SiO₄)₄) and merwinite (Ca₃Mg(SiO₄)₂) can be observed. As the temperature is increased, these intermediate phases react with the available silica to form akermanite (Ca₂MgSi₂O₇). Finally, at temperatures generally above 1000°C, akermanite reacts with the remaining silica to yield the stable, final diopside phase.

The reaction pathway can be outlined as follows:

CaCO₃ → CaO + CO₂

CaO + MgO + SiO₂ → Ca₃Mg(SiO₄)₂ (Merwinite) and other intermediate silicates

Ca₃Mg(SiO₄)₂ + SiO₂ → Ca₂MgSi₂O₇ (Akermanite)

Ca₂MgSi₂O₇ + SiO₂ → 2CaMgSi₂O₆ (Diopside)

The specific intermediate phases that form and the temperatures at which they appear can be influenced by several factors, including the reactivity of the starting materials, the applied heating rate, and the particle size of the reactants. Advanced analytical techniques such as in-situ high-temperature X-ray diffraction are invaluable for the real-time study of these complex reaction pathways.

Hydrothermal Synthesis Techniques

High-Pressure and High-Temperature Conditions in Hydrothermal Environments

Hydrothermal synthesis presents a viable alternative to solid-state reaction methods for the production of well-crystallized calcium magnesium silicates, often at significantly lower temperatures. This technique involves chemical reactions that occur in aqueous solutions under conditions of elevated temperature and pressure.

For the synthesis of diopside, hydrothermal conditions typically involve temperatures ranging from 200°C to 500°C and pressures from a few megapascals (MPa) to several hundred MPa. The application of high pressure is essential to maintain water in its liquid or supercritical state, which enhances the solubility of the silicate precursors and facilitates the reaction and subsequent crystallization.

The specific temperature and pressure conditions employed have a profound impact on the resulting crystalline phase and morphology of the synthesized material. For example, research has demonstrated that single-phase, crystalline diopside can be successfully synthesized hydrothermally at temperatures as low as 400°C. The pressure applied during the synthesis process can influence the reaction kinetics and the degree of crystallinity of the final product, with higher pressures generally leading to accelerated reaction rates and improved crystalline quality.

Role of Mineralizers and Reaction Media on Crystalline Phase Control

In the context of hydrothermal synthesis, mineralizers are chemical additives that are introduced to the reaction medium to increase the solubility of the reactants and facilitate the transport of ions. This, in turn, promotes the crystallization of the desired solid phase. The selection of an appropriate mineralizer and the nature of the reaction medium are critical parameters for controlling the crystalline phase of the synthesized calcium magnesium silicate.

Common mineralizers used in the hydrothermal synthesis of silicates include hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), and salts, such as sodium fluoride (B91410) (NaF) and potassium fluoride (KF). The concentration and type of mineralizer can significantly influence the reaction pathway and the final product. For instance, in the synthesis of diopside, the addition of a mineralizer like NaOH can effectively lower the required synthesis temperature and reduce the reaction time by increasing the dissolution rate of the silica precursor.

The pH of the reaction medium, which is often controlled by the addition of mineralizers, is another crucial factor. Different silicate phases exhibit stability under different pH conditions. By carefully controlling the pH of the synthesis environment, it is possible to selectively crystallize a specific calcium magnesium silicate phase. For example, a more alkaline environment may favor the formation of one silicate phase over another. The reaction medium itself, which is typically water, can also be modified with the addition of organic solvents to alter the solubility of the reactants and modify the reaction kinetics.

Melt Crystallization and Glass-Ceramic Processing

Controlled Crystallization from Amorphous Glassy Precursors

The glass-ceramic processing route is a versatile method for producing dense, fine-grained calcium magnesium silicate materials with tailored microstructures and properties. This technique involves the initial melting of precursor materials to form a homogeneous glass, followed by a controlled heat treatment to induce crystallization.

The first step in this process is the formation of an amorphous glass by melting a mixture of the constituent oxides (CaO, MgO, and SiO₂) at high temperatures, typically exceeding 1400°C. The resulting molten liquid is then rapidly quenched to prevent the formation of crystalline structures, resulting in a glassy, non-crystalline solid.

The subsequent and most critical stage is the controlled crystallization of this amorphous glass precursor. This is achieved through a precisely designed heat treatment schedule. The glass is first heated to a specific nucleation temperature, which promotes the formation of a high density of crystal nuclei throughout the material. Following the nucleation stage, the temperature is increased to a higher growth temperature, which allows these nuclei to grow into well-defined crystals within the residual glassy matrix.

Differential thermal analysis (DTA) is frequently used to identify the optimal nucleation and crystallization temperatures for a given glass composition. The resulting crystalline phases and microstructure of the glass-ceramic are then characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Nucleation and Crystal Growth Kinetics in Calcium Magnesium Silicate Glasses

The transformation of an amorphous calcium magnesium silicate glass into a crystalline glass-ceramic is governed by the fundamental processes of nucleation and crystal growth. ujees.com.ng This crystallization is achieved through a precisely controlled heat treatment schedule designed to first induce the formation of nuclei and then facilitate their growth into crystals. ujees.com.ng The study of the kinetics of these processes is crucial for tailoring the microstructure and, consequently, the properties of the final material.

Differential Thermal Analysis (DTA) is a key technique for evaluating the crystallization kinetics of these glasses. nasa.gov In studies on calcium-magnesium aluminosilicate (CMAS) glass powders, DTA thermograms have revealed two distinct exothermic peaks, which indicate the precipitation of likely two different crystalline phases. nasa.gov The first peak occurs at approximately 840 to 930 °C, and the second appears between 901 and 1024 °C. nasa.gov The kinetics of these transformations can be quantified by determining the activation energies for crystallization. For the CMAS glass powder, the activation energies for the first and second crystallization events were calculated to be 263 and 294 kJ/mol, respectively. nasa.gov

The crystallization mechanism can differ between powdered and bulk glass samples. For bulk CMAS glass, DTA scans typically show only one clear exothermic peak, occurring at a higher temperature range of approximately 1054 to 1167 °C. nasa.gov This shift to higher temperatures for the bulk material suggests that the crystallization is likely dominated by a surface-nucleated mechanism. nasa.gov Understanding these kinetic parameters allows for the design of specific heat treatment schedules, such as double-stage processes with distinct temperatures for nucleation and crystal growth, to achieve desired crystalline phases and microstructures. ujees.com.ng

| Parameter | First Exothermic Peak (Powder) | Second Exothermic Peak (Powder) | Exothermic Peak (Bulk) |

|---|---|---|---|

| Temperature Range (°C) | 840 - 930 | 901 - 1024 | 1054 - 1167 |

| Activation Energy (kJ/mol) | 263 | 294 | Not specified |

| Frequency Factor (s⁻¹) | 4.87 x 10⁸ | 1.29 x 10¹⁰ | Not specified |

| Suggested Mechanism | Volume Nucleation | Volume Nucleation | Surface Nucleation |

Data derived from studies on Calcium-Magnesium Aluminosilicate (CMAS) glass. nasa.gov

Influence of Minor Element Additions (e.g., Al₂O₃, Nd₂O₃) on Crystallization Pathways

The crystallization behavior and final properties of calcium magnesium silicate glass-ceramics can be significantly altered by the intentional addition of minor elements or nucleating agents. ujees.com.ng These additions can influence the nucleation rate, crystal growth rate, and the specific crystalline phases that form during heat treatment. ujees.com.ng

For instance, the addition of aluminum oxide (Al₂O₃) to calcium silicate can alter the resulting phases and improve mechanical properties. In one study, adding Al₂O₃ to α-calcium silicate and sintering at 1250°C resulted in a reaction that formed alumina-rich calcium aluminates. nih.gov An addition of 15 wt% Al₂O₃ was found to significantly improve both the hardness and fracture toughness of the final ceramic composite. nih.gov

Other metallic oxides are commonly used as nucleating agents to enhance the precipitation of crystalline phases. ujees.com.ng The addition of manganese dioxide (MnO₂) to calcium silicate glass-ceramics, for example, acts as a structural network modifier. researchgate.net This addition can cause shifts in the stretching and bending vibrations of the O-Si-O bonds and lead to improved mechanical, magnetic, and optical properties in the material. researchgate.net The choice of additive is therefore a critical parameter for designing glass-ceramics with specific functionalities. While not a calcium magnesium silicate, studies on other systems show that minor additions can have a profound effect; for example, adding Zirconium (Zr) to certain metallic glasses favors the crystallization of one phase, while adding Molybdenum (Mo) favors another, thereby altering the glass-forming ability of the alloy. mdpi.com

| Additive | Base Material | Effect on Crystallization/Phases | Impact on Properties |

|---|---|---|---|

| Aluminum Oxide (Al₂O₃) | α-Calcium Silicate | Reacts to form alumina-rich calcium aluminates. nih.gov | Improved hardness and fracture toughness. nih.gov |

| Manganese Dioxide (MnO₂) | Calcium Silicate Glass-Ceramic | Acts as a structural network modifier. researchgate.net | Improved mechanical, magnetic, and optical properties. researchgate.net |

Emerging and Hybrid Synthesis Strategies (e.g., Mechanical Milling, Co-precipitation)

Beyond traditional solid-state reaction and sol-gel methods, several emerging and hybrid synthesis strategies are being developed to produce calcium magnesium silicate powders with controlled characteristics. mdpi.comresearchgate.net These methods offer advantages such as simpler techniques, lower energy consumption, and the ability to produce materials with unique properties. google.com

Mechanical Milling Mechanical milling, or mechanochemical synthesis, is a technique that uses high-energy collisions between milling balls and powder particles to induce chemical reactions and microstructural changes. uthm.edu.my This method can significantly impact the particle size, surface area, and phase composition of the resulting ceramic. uthm.edu.my For example, in the CaO-MgO-Al₂O₃-SiO₂ system, increasing the wet milling time from 30 minutes to 2 hours was shown to affect the particle size and lead to an increase in the intensity of the akermanite-gehlenite phase after sintering. uthm.edu.my The milling medium also plays a crucial role; using different ratios of acetone and water as the liquid medium during ball milling of dicalcium silicate was found to alter the final particle size and agglomeration. nih.gov

Co-precipitation The co-precipitation approach is a wet-chemistry method that involves precipitating a solid from a solution containing the desired cations. mdpi.com This technique allows for the synthesis of materials under gentle and reproducible conditions. mdpi.com In the synthesis of magnesium silicates, using a micromixer for co-precipitation has shown that adjusting the synthesis pH can control the final Mg/Si ratio of the material. mdpi.com Higher pH levels lead to a higher Mg/Si ratio, which in turn affects the textural properties, such as the specific surface area of the resulting powder. mdpi.com This method has also been successfully used to synthesize nanoparticulate layer silicate minerals at low temperatures. goldschmidtabstracts.info

Hybrid Strategies Hybrid synthesis strategies combine elements of different methods or utilize unconventional precursors to create advanced materials. One such approach involves a mechanical-thermal-chemical composite activation treatment to synthesize calcium silicate hydrate and magnesium silicate hydrate from industrial waste like coal gangue. nih.gov Another innovative strategy uses biowaste, such as rice husks and eggshells, as source components in a solid-state synthesis to produce diopside (CaMgSi₂O₆) ceramics for hybrid implants. nih.gov These approaches highlight a move towards more sustainable and cost-effective production of functional calcium magnesium silicate materials.

| Synthesis Method | Key Process Parameters | Advantages | Resulting Material Characteristics |

|---|---|---|---|

| Mechanical Milling | Milling time, milling medium (e.g., acetone/water ratio). uthm.edu.mynih.gov | Can increase surface reactivity; phase control through process parameters. uthm.edu.mynih.gov | Controlled particle size and phase composition (e.g., increased akermanite-gehlenite phase with longer milling). uthm.edu.my |

| Co-precipitation | pH of the solution, precursor concentration. mdpi.com | Gentle and reproducible conditions; low-temperature synthesis is possible. mdpi.comgoldschmidtabstracts.info | Control over elemental ratios (e.g., Mg/Si) and textural properties like surface area. mdpi.com |

| Hybrid (Biowaste Precursors) | Solid-state reaction temperature, type of biowaste (e.g., rice husks, eggshells). nih.gov | Sustainable, uses low-cost waste materials. nih.gov | Produces crystalline phases like diopside; can result in mesoporous materials. nih.gov |

Characterization of Synthesized Calcium Magnesium Silicate Materials

X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of synthesized calcium magnesium silicates, providing definitive information on phase composition and crystalline structure. The diffraction pattern is a unique fingerprint of a crystalline solid, allowing for the identification of specific phases by comparing the observed peaks (in terms of 2θ angle and intensity) with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

Research on the synthesis of calcium magnesium silicates frequently reports the formation of various crystalline phases, including diopside (B82245) (CaMgSi₂O₆), akermanite (Ca₂MgSi₂O₇), and monticellite (CaMgSiO₄), depending on the precursor stoichiometry and thermal treatment conditions. ecn.nlresearchgate.net For instance, studies have shown that in the synthesis of akermanite, transient phases such as wollastonite, monticellite, and diopside can coexist at temperatures below 700°C. psu.edu As the calcination temperature increases, these intermediate phases react to form the desired primary phase. XRD analysis confirms that a single, pure akermanite phase is typically obtained at temperatures around 1100-1200°C. psu.eduwdcb.ru Similarly, the synthesis of pure monticellite phase has been confirmed via XRD at 1200°C. qasac-americas.org

The crystal system of each phase is a key piece of information derived from XRD data. Diopside is identified by its monoclinic crystal structure, akermanite by its tetragonal system, and monticellite by its orthorhombic system. researchgate.netresearchgate.net For detailed structural analysis, Rietveld refinement of the XRD data is often employed. This powerful method allows for the quantification of the weight fractions of different crystalline phases in a mixture and the determination of precise lattice parameters. ecn.nlrbcsjournal.org

Table 1: Crystallographic Data for Common Calcium Magnesium Silicate (B1173343) Phases

| Phase Name | Chemical Formula | Crystal System | Space Group | JCPDS Card No. |

|---|---|---|---|---|

| Diopside | CaMgSi₂O₆ | Monoclinic | C2/c | 11-0654 |

| Akermanite | Ca₂MgSi₂O₇ | Tetragonal | P42₁m | 35-0592 |

| Monticellite | CaMgSiO₄ | Orthorhombic | Pbnm | 01-084-1321 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for probing the chemical bonds and functional groups within synthesized calcium magnesium silicates. The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations. The resulting spectrum provides insights into the silicate network structure.

The most significant information from FTIR spectra of these materials comes from the vibrational modes of the silica (B1680970) (SiO₄) tetrahedra. The primary absorption bands are typically found in the 400-1200 cm⁻¹ region. thermofisher.com

Si-O-Si Asymmetric Stretching: Strong absorption bands in the range of 900-1100 cm⁻¹ are characteristic of the asymmetric stretching vibrations of Si-O bonds within the silicate tetrahedra. psu.edu The exact position of these peaks can indicate the degree of polymerization of the silicate network. For akermanite (Ca₂MgSi₂O₇), which contains discrete [Si₂O₇]⁶⁻ diorite groups, characteristic bands appear in this region. wdcb.ru

Si-O Symmetric Stretching: Bands in the 850-950 cm⁻¹ region can often be attributed to symmetric Si-O stretching vibrations.

O-Si-O Bending Modes: Absorption bands at lower wavenumbers, typically between 450 cm⁻¹ and 700 cm⁻¹, correspond to the bending vibrations of the O-Si-O linkages. psu.edu

For example, in synthesized akermanite, characteristic peaks have been identified at 472, 575, 640, 683, 854, 904, and 940 cm⁻¹, all corresponding to different vibrational modes of the Si-O and Si-O-Si bonds within the structure. wdcb.ru Similarly, the FTIR spectra of synthesized monticellite show characteristic peaks for the formation of the CaMgSiO₄ structure. nih.govfao.org The presence of other bands, such as those around 1419-1483 cm⁻¹ and 3439 cm⁻¹, can indicate the presence of carbonate groups (from precursors or atmospheric CO₂) and absorbed water, respectively. wdcb.ru

Table 2: Typical FTIR Absorption Bands for Synthesized Calcium Magnesium Silicates

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3300 - 3500 | O-H stretching (adsorbed water) |

| 1630 - 1640 | H-O-H bending (adsorbed water) |

| 1410 - 1490 | C-O stretching (carbonate groups) |

| 900 - 1100 | Si-O-Si asymmetric stretching |

| 850 - 950 | Si-O symmetric stretching |

| 600 - 700 | Si-O-Mg vibrations / Si-O-Si symmetric bending |

| 450 - 600 | O-Si-O bending modes |

Thermal Analysis Techniques (DTA, DSC, TGA) for Thermal Transitions and Reaction Enthalpies

Thermal analysis techniques, including Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of precursor materials during the synthesis of calcium magnesium silicates. These methods track changes in a material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. The resulting TGA curve provides quantitative information about various decomposition stages. For sol-gel derived precursors, several distinct weight loss stages are typically observed:

25-200°C: A significant mass loss attributed to the evaporation of physically adsorbed water and residual solvents like ethanol. qasac-americas.org This corresponds to an endothermic peak in the DTA/DSC curve. qasac-americas.orgnih.gov

200-400°C: Decomposition and removal of organic components from the gel network and chemically bound water. qasac-americas.org

400-650°C: Decomposition of nitrate (B79036) precursors (e.g., calcium nitrate, magnesium nitrate), releasing gaseous nitrogen oxides. psu.eduqasac-americas.org This stage is also associated with an endothermic process. qasac-americas.org

Above 650°C: A final, smaller mass loss due to dehydroxylation, where structural OH⁻ groups are removed from the silicate network. qasac-americas.org

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and an inert reference as they are heated. These techniques identify thermal events such as phase transitions, crystallization, and decomposition.

Endothermic Peaks: Indicate processes that absorb heat, such as dehydration and the decomposition of precursors (e.g., nitrates). qasac-americas.org

Exothermic Peaks: Indicate processes that release heat. A prominent exothermic peak is often observed at higher temperatures (e.g., 800-1000°C), which corresponds to the crystallization of the amorphous gel into the desired calcium magnesium silicate phase (e.g., diopside or akermanite). qasac-americas.orgnih.gov The temperature of this peak signifies the onset of crystallization. qasac-americas.org

Combined TG-DTA analysis allows for the direct correlation of mass loss events with specific thermal transitions, providing a comprehensive understanding of the synthesis process and helping to determine optimal calcination temperatures. qasac-americas.org

Electron Microscopy (SEM, TEM) and Spectroscopic Analysis (EDS/EDX) for Microstructure and Elemental Composition

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of synthesized calcium magnesium silicate powders.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. SEM analysis of synthesized calcium magnesium silicates reveals key morphological features such as particle size, shape, and the degree of agglomeration. For example, powders synthesized via sol-gel or combustion methods often consist of nanoparticles that form larger, porous agglomerates. fao.org The morphology can vary from irregular, rock-like structures for diopside to more rounded or porous networks for akermanite. nih.gov The appearance of these particles can change significantly with different synthesis parameters and subsequent thermal treatments.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of the internal structure and the size and shape of individual nanoparticles. Studies have confirmed the synthesis of nanocrystalline akermanite with particle sizes around 35 nm using TEM. drawellanalytical.com

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM. It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with the material. EDS analysis is routinely used to confirm the presence of the expected elements—calcium (Ca), magnesium (Mg), silicon (Si), and oxygen (O)—in the synthesized powders. It provides semi-quantitative data on the atomic and weight percentages of these elements, which can be used to verify that the elemental ratios are consistent with the targeted stoichiometry of the desired compound (e.g., CaMgSi₂O₆ for diopside). nih.gov

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, NMR Spectroscopy)

While XRD and FTIR provide fundamental structural and bonding information, advanced spectroscopic techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy offer a more detailed elucidation of the local atomic environment and vibrational properties of synthesized calcium magnesium silicates.

Raman Spectroscopy is a light scattering technique that is complementary to FTIR spectroscopy. It probes molecular vibrations and provides information about the structure of the silicate network. For orthosilicates like monticellite (containing isolated [SiO₄]⁴⁻ tetrahedra), the Raman spectra are dominated by the internal stretching and bending modes of the SiO₄ units. The most intense Raman bands for monticellite are observed in the 800-900 cm⁻¹ region and are assigned to the symmetric and asymmetric Si-O stretching vibrations. drawellanalytical.com Lower frequency bands correspond to SiO₄ rotational and translational modes, as well as cation-oxygen vibrations. qasac-americas.org Analysis of Raman spectra can reveal subtle changes in the silicate structure due to cation substitution or variations in synthesis conditions. drawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for investigating the local structural environment of silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, including the number and type of neighboring atoms. In clinopyroxenes like diopside, the ²⁹Si MAS NMR spectrum exhibits a single sharp peak, indicating a single, well-ordered environment for the silicon atoms. thermofisher.com This peak is assigned to a Q² silicate species (a silicon tetrahedron linked to two other tetrahedra) with zero next-nearest neighbor aluminum atoms, denoted as Si(0Al). thermofisher.com When substitutions occur, for example, aluminum replacing silicon in tetrahedral sites or magnesium in octahedral sites, new peaks appear in the spectrum at different chemical shifts. By analyzing the positions and intensities of these peaks, researchers can gain detailed insights into short-range cation ordering and disorder within the crystal lattice, information that is often difficult to obtain from diffraction methods alone. thermofisher.com

Elemental Quantification Methods (e.g., ICP-AES)

For accurate and precise determination of the elemental composition of synthesized calcium magnesium silicates, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a widely used and reliable technique. While EDS provides a semi-quantitative overview, ICP-AES delivers robust quantitative data, which is crucial for confirming the final stoichiometry of the material.

The analysis first requires the complete dissolution of the solid silicate sample. This is a critical step, as silicates are often resistant to simple acid digestion. A common procedure involves microwave-assisted digestion in a closed vessel using a mixture of strong acids, typically hydrofluoric acid (HF) combined with nitric acid (HNO₃) and/or hydrochloric acid (HCl). qasac-americas.org The use of boric acid (H₃BO₃) is often necessary to complex the excess fluoride (B91410) ions after digestion and to prevent the loss of silicon as volatile silicon tetrafluoride (SiF₄), ensuring all silicon is retained in the solution for analysis. qasac-americas.org

Once the sample is in a stable aqueous solution, it is introduced into the high-temperature (6,000-10,000 K) argon plasma of the ICP-AES instrument. The intense heat excites the atoms of the constituent elements (Ca, Mg, Si), causing them to emit light at their characteristic wavelengths. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample. By comparing these intensities to those of calibration standards with known concentrations, the precise weight percentage of calcium, magnesium, and silicon in the synthesized material can be determined. qasac-americas.orgthermofisher.com This quantitative data is essential for verifying that the synthesis has yielded a compound with the correct chemical formula.

Phase Equilibria, Stability, and Transformation in Calcium Magnesium Silicate Systems

Phase Diagrams of the CaO-MgO-SiO2 System

Phase diagrams are essential thermodynamic tools that map the equilibrium states of a material system as a function of temperature, pressure, and composition. For the calcium-magnesium-silicate system, these diagrams are fundamental to understanding the formation of various mineral phases in geological contexts and for controlling the microstructure of industrial materials like ceramics, glass-ceramics, and slags.

The ternary system CaO-MgO-SiO2 is a foundational model for many natural and synthetic materials. The phase diagram for this system delineates the primary crystallization fields for various silicate (B1173343) compounds. researchgate.netpnas.org Key phases that appear in this system include Diopside (B82245) (CaMgSi2O6), Forsterite (2MgO·SiO2), Pseudowollastonite (α-CaO·SiO2), and Tridymite (SiO2). pnas.orgsmith.edu The diagram is characterized by boundary lines that separate these fields and invariant points where multiple crystalline phases coexist in equilibrium with the liquid melt. researchgate.net For example, the composition of a slag in this system can determine whether it crystallizes into the pseudowollastonite region or another phase field upon cooling. researchgate.netresearchgate.net

In many practical applications, such as iron blast furnace slags, the system is more accurately described as the quaternary CaO-MgO-Al2O3-SiO2 (CMAS) system. mdpi.comresearchgate.net The addition of Al2O3 significantly complicates the phase relationships. To visualize this four-component system, pseudo-ternary diagrams are often constructed where the concentration of one component, such as Al2O3 or MgO, is held constant. mdpi.comscispace.com

For instance, in a pseudo-ternary diagram with a fixed Al2O3 content, the primary phase fields of key minerals relevant to slag performance can be mapped. mdpi.com Common primary phases in the CMAS system include Melilite (a solid solution of Akermanite, 2CaO·MgO·2SiO2, and Gehlenite, 2CaO·Al2O3·SiO2), Spinel (MgO·Al2O3), Merwinite (3CaO·MgO·2SiO2), Anorthite (CaO·Al2O3·2SiO2), and Dicalcium Silicate (Ca2SiO4). scispace.commdpi.comresearchgate.net The location of a slag's composition within these fields dictates its liquidus temperature—the temperature at which the first solid phase appears upon cooling—which is a critical parameter for smooth furnace operation. mdpi.comscispace.com Researchers use techniques like high-temperature equilibration and quenching followed by electron probe microanalysis to experimentally determine these phase diagrams. mdpi.comresearchgate.net

| System | Key Crystalline Phases | Significance | Reference |

|---|---|---|---|

| CaO-MgO-SiO₂ (Ternary) | Diopside, Forsterite, Pseudowollastonite, Cristobalite, Tridymite | Fundamental system for ceramics and geology. pnas.org | researchgate.netpnas.orgresearchgate.net |

| CaO-MgO-Al₂O₃-SiO₂ (Quaternary) | Melilite (Akermanite-Gehlenite), Spinel, Merwinite, Anorthite, Dicalcium Silicate | Describes the composition and behavior of iron blast furnace slags. mdpi.comresearchgate.net | scispace.commdpi.comresearchgate.net |

The phase relationships within the calcium magnesium silicate system are significantly altered under conditions of high temperature and high pressure, which are relevant to the Earth's upper mantle. Experimental studies at pressures of several gigapascals (GPa) reveal the stability fields of dense mineral phases.

At a pressure of 3.0 GPa, which corresponds to the transition between spinel lherzolite and garnet lherzolite in the Earth's mantle, the liquidus phase relations in the CaO-MgO-Al2O3-SiO2 system show a large primary phase volume for garnet. oup.com This garnet field is bordered by other primary phases including forsterite, spinel, enstatite, diopside, and kyanite. oup.com Such studies indicate that at these high pressures, enstatite may form at temperatures above the solidus but then dissolve back into the melt before melting is complete. oup.com

In hydrous systems containing H2O and NaCl at high temperatures and pressures (500-900°C and 5 to 15 kbar), mineral stability is also affected. tandfonline.com At 500°C, phases like antigorite, brucite, and diopside are stable. As the temperature rises to 700°C, anthophyllite becomes stable, coexisting with tremolite. At even higher temperatures of 900°C, hydrated minerals are no longer stable, and diopside coexists with enstatite. tandfonline.com These transformations correspond well with metamorphic sequences observed in peridotite bodies in geological formations. tandfonline.com

Crystallization Kinetics and Mechanisms

Crystallization in the calcium magnesium silicate system is the process by which a disordered, amorphous glass transforms into an ordered, crystalline solid. rsc.org This transformation is governed by kinetics and involves the distinct stages of nucleation and crystal growth. Understanding these mechanisms is critical for producing glass-ceramics with tailored properties. ujees.com.ng

The formation of a glass-ceramic is achieved through a controlled heat treatment schedule designed to induce nucleation (the formation of stable crystal embryos) and subsequent crystal growth. ujees.com.ng Nucleation can be predominantly a surface phenomenon, where crystals initiate at the interface between the glass and the surrounding atmosphere, or it can occur throughout the bulk of the material. nasa.govresearchgate.net

The rate of nucleation and growth is highly dependent on temperature. For a specific glass in the 24 wt% MgO, 14 wt% CaO, 9 wt% Al2O3, and 53 wt% SiO2 system, the maximum nucleation rate was observed at 750°C. researchgate.net The crystal growth rate often increases linearly within a specific temperature range. In the same study, the size of diopside crystals increased linearly in the 860°–910°C range. researchgate.net

| Glass System | Parameter | Finding | Reference |

|---|---|---|---|

| MgO-CaO-Al₂O₃-SiO₂ | Max. Nucleation Temperature | 750°C | researchgate.net |

| MgO-CaO-Al₂O₃-SiO₂ | Crystal Growth Range | Linear growth between 860°C and 910°C | researchgate.net |

| MgO-CaO-Al₂O₃-SiO₂ | Activation Energy (E) | 589 kJ/mol | researchgate.net |

| SiO₂-Al₂O₃-CaO-MgO-TiO₂ | Effect of TiO₂ on Activation Energy (E) | E decreased from 301.96 kJ/mol to 222.56 kJ/mol with TiO₂ addition. | mdpi.com |

The transition from a disordered amorphous (glassy) state to a long-range ordered crystalline structure is a fundamental process in materials science. rsc.org In silicate systems, this transformation is driven by thermal energy supplied during heat treatment (calcination or annealing), which allows atoms and molecules to rearrange into a more stable, crystalline lattice. rsc.orgresearchgate.net

This transformation is often marked by observable changes in the material. For instance, magnesium-silicate precursors undergo an amorphous-to-crystalline transition during calcination, which is accompanied by particle aggregation and growth to minimize surface free energy. rsc.org In CMAS glass systems, samples heat-treated at temperatures below 900°C may remain amorphous, while those treated at or above this temperature exhibit crystallinity that often originates at the surface and grows inward. nasa.gov The resulting microstructure typically consists of crystalline phases dispersed within a residual glassy matrix. ujees.com.ng The degree of crystallinity and the specific phases formed depend on the temperature and duration of the heat treatment. nih.govmdpi.com

The crystallization behavior of calcium magnesium silicate glasses is highly sensitive to both the chemical composition and the applied thermal treatment schedule. nih.govmdpi.comscientific.net

Variations in the ratio of major components, such as CaO and MgO, can significantly alter the resulting crystalline phases. scientific.net For example, increasing the CaO/MgO weight ratio in one study caused the major crystalline phase to shift from diopside (a calcium magnesium silicate) to parawollastonite (a calcium silicate). scientific.net This change is accompanied by an increase in the glass transition temperature (Tg) and crystallization temperature (Tc). scientific.net The addition of other oxides, often called nucleating agents, also plays a crucial role. TiO2, for instance, is known to promote crystallization by lowering the crystallization temperature. mdpi.com Additions of Na2O at the expense of MgO can lead to the formation of new sodium calcium silicate phases. researchgate.net

Thermal Stability and Degradation Pathways

The thermal stability of calcium magnesium silicate systems is a critical factor in their application, particularly in high-temperature environments. Their behavior under extreme heat and in the presence of corrosive agents dictates their longevity and performance.

High-Temperature Behavior in Corrosive Environments (e.g., Calcium-Magnesium-Aluminosilicate (CMAS) Interactions)

In high-temperature applications such as gas turbine engines, calcium magnesium silicates can be exposed to molten deposits of calcium-magnesium-aluminosilicate (CMAS), which are formed from the ingestion of sand, dust, and volcanic ash. mdpi.com The interaction with CMAS can lead to significant degradation of these materials.

When in contact with CMAS at elevated temperatures, typically above 1200°C, a series of thermochemical reactions occur. nasa.gov Molten CMAS can infiltrate the porous structure of the silicate material, leading to several degradation mechanisms. mdpi.com Research on environmental barrier coatings (EBCs) provides insight into these interactions. For instance, studies on rare-earth silicates have shown that CMAS attack involves the dissolution of the EBC material into the molten CMAS. nasa.gov This is often followed by the precipitation of new crystalline phases. nasa.govproquest.com

For example, at 1500°C, ytterbium disilicate (Yb₂Si₂O₇) reacts with CMAS to form a melted reaction layer containing calcium and rare-earth elements, from which apatite-like grains can precipitate. nasa.gov The molten CMAS can also penetrate along grain boundaries, leading to the formation of low-melting phases that can extend throughout the material, compromising its structural integrity. nasa.gov The specific reaction products can vary with temperature. At 1300°C, interactions between CMAS and ytterbium silicate coatings can lead to the precipitation of cyclosilicate and silicocarnotite, while at 1400°C, only Yb₂SiO₅ and Yb₂Si₂O₇ may form. proquest.com

The infiltration of CMAS not only leads to chemical changes but also affects the mechanical and thermal properties of the material. The densification of the porous structure due to CMAS infiltration can increase the thermal conductivity of the material, reducing its effectiveness as a thermal barrier. researchgate.netresearchgate.net The formation of new phases and the stress from thermal cycling can ultimately lead to spallation and failure of the coating or component. researchgate.net

| Temperature | Observed Phenomena | Resulting Phases/Products | Impact on Material |

|---|---|---|---|

| 1300°C | Dissolution of ytterbium silicate into molten CMAS, followed by precipitation. | Cyclosilicate, silicocarnotite, Yb₂SiO₅, Yb₂Si₂O₇ | Infiltration of coating, rendering it ineffective. proquest.com |

| 1400°C | Complete dissolution of the coating into the CMAS melt with subsequent precipitation. | Yb₂SiO₅, Yb₂Si₂O₇ | Severe degradation and delamination of the coating. proquest.com |

| 1500°C | Formation of a locally melted reaction layer and penetration along grain boundaries. | Non-stoichiometric apatite-like grains, low-melting grain boundary phases. | Compromised structural integrity and potential for complete penetration. nasa.gov |

Phase Evolution under Variable Thermal Gradients

The phase composition of calcium magnesium silicates can evolve when subjected to variable thermal gradients. The specific transformations depend on the initial composition and the temperatures involved. For instance, in the CaO-MgO-SiO₂ system, different crystalline phases can form as the temperature changes.

Studies on the crystallization behavior of CMAS glasses have shown that phases such as diopside (CaMgSi₂O₆), anorthite (CaAl₂Si₂O₈), and cristobalite (SiO₂) can crystallize at around 1200°C. nasa.gov As the temperature increases to 1300°C and 1400°C, the amount of crystalline phases may decrease, indicating a greater presence of a residual molten phase. nasa.gov

The sol-gel synthesis of calcium magnesium silicates has also provided insights into their phase evolution with temperature. Materials with compositions corresponding to diopside, akermanite (Ca₂MgSi₂O₇), and merwinite (Ca₃MgSi₂O₈) show distinct crystalline phases forming at different temperatures. mdpi.com For example, after calcination at 600°C, the material may be largely amorphous. Upon heating to 800°C, crystallization of diopside, akermanite, and merwinite can be observed. mdpi.com Further heating to 1000°C and 1300°C can lead to the growth and transformation of these crystalline phases. mdpi.com

| Composition | 600°C (Calcination) | 800°C | 1000°C | 1300°C |

|---|---|---|---|---|

| Diopside (CaMgSi₂O₆) | Largely amorphous with some ordered silicon dioxide and calcium nitrate (B79036). | Crystallization of diopside begins. | Well-defined diopside phase. | Further crystallization and grain growth. |

| Akermanite (Ca₂MgSi₂O₇) | Amorphous | Crystallization of akermanite and dicalcium silicate. mdpi.com | Growth of akermanite phase. | Stable akermanite phase. |

| Merwinite (Ca₃MgSi₂O₈) | Amorphous | Crystallization of merwinite and dicalcium silicate. mdpi.com | Growth of merwinite phase. | Stable merwinite phase. |

Dissolution Mechanisms and Kinetics

The dissolution of calcium magnesium silicates is a complex process influenced by various environmental factors. Understanding these mechanisms is crucial for predicting the long-term stability and environmental impact of these materials.

Influence of pH, Temperature, and Ionic Strength on Dissolution Rates of Calcium Magnesium Silicates

The rate at which calcium magnesium silicates dissolve is significantly affected by the pH, temperature, and ionic strength of the surrounding solution. Generally, dissolution rates increase with decreasing pH (more acidic conditions) and increasing temperature.

The dissolution process can be either congruent, where the mineral dissolves stoichiometrically, or incongruent, where some elements are leached preferentially, leading to the formation of secondary solid phases. researchgate.net Diopside, for instance, has been observed to dissolve incongruently, leaving behind forsterite as a residual phase under certain conditions. ucla.eduescholarship.org

| Parameter | Effect on Dissolution Rate/Solubility | Example Minerals |

|---|---|---|

| pH | Generally increases with decreasing pH (more acidic). | Diopside, Forsterite proquest.comresearchgate.net |

| Temperature | Increases with increasing temperature. | Diopside, Enstatite, Forsterite ucla.eduresearchgate.net |

| Ionic Strength (e.g., Salinity) | Solubility of some silicates increases with higher ionic strength. | Forsterite, Diopside ucla.edu |

Formation and Impact of Surface Passivation Layers (e.g., Silica-rich layers)

During the dissolution of calcium magnesium silicates, particularly under incongruent dissolution conditions, the preferential leaching of cations like Ca²⁺ and Mg²⁺ can lead to the formation of a residual layer on the mineral surface. frontiersin.org This layer is often enriched in silica (B1680970) and depleted in the more soluble cations. frontiersin.orgresearchgate.net

For example, during the dissolution of olivine (B12688019), a magnesium silicate, a silica-rich layer can form that passivates the surface and slows down further reaction. frontiersin.orgresearchgate.net The nature of this layer, whether it is a thin, quasi-impermeable layer of silica or a thicker, more diffuse phyllosilicate layer, depends on the specific conditions of the reaction. frontiersin.org Similarly, the dissolution of wollastonite (CaSiO₃) in acidic conditions leads to the formation of a Ca-depleted amorphous silica layer. ugr.es

Isotopic Fractionation during Dissolution Processes (Mg, Si, Ca Isotopes)

The dissolution of calcium magnesium silicates can lead to isotopic fractionation of the constituent elements (Mg, Si, and Ca). This means that the isotopic composition of these elements in the resulting solution may differ from their isotopic composition in the original solid mineral.

During silicate weathering, which involves dissolution, the formation of secondary minerals like clays plays a significant role in isotopic fractionation. frontiersin.org For magnesium isotopes (δ²⁶Mg), the preferential incorporation of lighter isotopes into secondary clay minerals can leave the residual solution enriched in heavier isotopes. researchgate.net However, the release of Mg from different minerals and the specific types of clays being formed (e.g., illite vs. chlorite) can lead to complex fractionation patterns. researchgate.net

For silicon isotopes (δ³⁰Si), the formation of secondary silicate minerals and the adsorption of dissolved Si onto iron oxy-hydroxides typically involve the preferential uptake of lighter isotopes. frontiersin.org This process drives the river waters and seawater towards isotopically heavier values compared to the primary silicate rocks. frontiersin.org The degree of fractionation can be influenced by factors such as the presence of vegetation and the intensity of physical weathering, which can create highly reactive mineral surfaces. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Calcium isotopes (δ⁴⁴Ca) are also fractionated during weathering processes. The dissolution of both carbonates and silicates contributes to the Ca isotopic budget of rivers, and the formation of secondary minerals can influence the final isotopic signature. frontiersin.org The interplay between lithology, secondary mineral formation, and biological uptake creates a complex system where the isotopic ratios of Mg, Si, and Ca can provide valuable insights into weathering processes. frontiersin.org

Geological Processes and Geochemical Significance of Calcium Magnesium Silicates

Natural Occurrence and Distribution of Calcium Magnesium Silicate (B1173343) Minerals

Calcium and magnesium silicate minerals are fundamental components of the Earth's crust and upper mantle. Their distribution is intrinsically linked to the processes of magma formation, crystallization, and metamorphism. These minerals are predominantly found within specific types of igneous rocks known as mafic and ultramafic rocks.

Mafic and ultramafic rocks are the primary hosts for significant calcium- and magnesium-rich silicate minerals. These rock types are distinguished by their chemical composition, particularly their silica (B1680970) content and high concentrations of magnesium and iron. wikipedia.orgbritannica.com

Ultramafic Rocks: These are igneous rocks with very low silica content (less than 45%) and are rich in minerals like olivine (B12688019) and pyroxene (B1172478). geologyin.comwikipedia.org They are considered the dominant rock type in the Earth's upper mantle. geologyin.com Ultramafic rocks are typically composed of more than 90% mafic minerals, which are dark-colored and have high magnesium and iron content. wikipedia.org

Mafic Rocks: With a silica content between 45% and 55%, mafic rocks are also rich in magnesium and iron. wikipedia.orgbritannica.com Common mafic rocks include basalt and gabbro, which are primarily composed of pyroxene, calcium-rich plagioclase, and smaller amounts of olivine. wikipedia.orggeologyin.com

The key calcium magnesium silicate minerals found in these formations include:

Olivine: A primary mineral component of ultramafic rocks like peridotite and dunite. geologyin.com The composition of most olivines can be represented as a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄). britannica.com

Pyroxenes: A group of silicate minerals that are dominant in both ultramafic and mafic rocks. wikipedia.orggeologyin.com

Serpentine: These are secondary minerals formed by the alteration (metamorphism) of olivine and pyroxene in ultramafic rocks, a process known as serpentinization. wikipedia.org Serpentine minerals, such as antigorite, have the general formula Mg₃Si₂O₅(OH)₄. mdpi.comcolumbia.edu

| Characteristic | Mafic Rocks | Ultramafic Rocks |

|---|---|---|

| Silica (SiO₂) Content | 45% - 55% wikipedia.orgbritannica.com | < 45% wikipedia.org |

| Key Minerals | Pyroxene, Ca-rich Plagioclase, Olivine wikipedia.orggeologyin.com | Olivine, Pyroxene geologyin.comwikipedia.org |

| Color | Dark wikipedia.org | Dark geologyin.com |

| Geological Examples | Basalt, Gabbro, Diabase wikipedia.org | Peridotite, Dunite, Komatiite geologyin.comwikipedia.org |

The formation and stability of calcium magnesium silicate minerals are governed by specific geological conditions of temperature, pressure, and chemical environment.

Primary Mineral Formation: Primary minerals like olivine and pyroxene crystallize from high-temperature magma. The geological settings for their formation are typically associated with tectonic activity and mantle processes:

Mantle Plumes and Mid-Ocean Ridges: These are environments where magma from the mantle rises towards the surface, leading to the formation of mafic and ultramafic rocks. geologyin.com

Layered Intrusions: Intrusive ultramafic rocks can be found in large, layered bodies where different rock types occur in distinct layers, resulting from the slow cooling and differentiation of magma. wikipedia.org

Secondary Mineral Formation and Alteration: Calcium magnesium silicates also form through the alteration of pre-existing minerals.

Metamorphism: The metamorphism of ultramafic rocks in the presence of water results in the formation of serpentinites. wikipedia.org This process transforms primary minerals like olivine and pyroxene into serpentine group minerals.

Weathering and Cementation: In specific subarctic environments, the weathering of serpentinized peridotite can release magnesium-rich fluids with a high pH. mdpi.comresearchgate.netnih.gov These alkaline fluids can then react with silica-rich materials, such as glacial deposits, to precipitate magnesium silicate hydrate (M-S-H) cements, which act to lithify the loose sediment. mdpi.comnih.goveartharxiv.org

Silicate Weathering and its Role in the Global Carbon Cycle

The chemical weathering of silicate minerals is a crucial process in the Earth's long-term carbon cycle and plays a significant role in regulating global climate. wikipedia.orguchicago.eduethz.ch This natural process involves the breakdown of rocks by chemical reactions, which removes carbon dioxide (CO₂) from the atmosphere. wikipedia.orgeos.org

Mineral carbonation is the process by which CO₂ reacts with calcium- and magnesium-containing silicate minerals to form stable and inert carbonate minerals. mdpi.comcolumbia.edu This process effectively locks atmospheric carbon into a solid, geological form for millions of years, making it a pathway for long-term carbon sequestration. mdpi.comcore.ac.uk

The fundamental reactions involve the dissolution of silicate minerals in the presence of carbonic acid (formed when CO₂ dissolves in water), which releases calcium and magnesium ions. These ions then combine with bicarbonate ions to precipitate as carbonate minerals like magnesite (MgCO₃) and calcite (CaCO₃). eos.orgworksinprogress.co

Key minerals studied for this process are olivine and serpentine, due to their high magnesium content and natural abundance. columbia.educore.ac.uk

| Mineral | Chemical Formula | Reaction with Carbon Dioxide (CO₂) |

|---|---|---|

| Forsterite (Olivine) | Mg₂SiO₄ | Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂ columbia.edu |

| Serpentine | Mg₃Si₂O₅(OH)₄ | Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O columbia.edu |

Enhanced Rock Weathering (ERW) is a carbon dioxide removal strategy that aims to accelerate the natural process of silicate weathering. remineralize.orgun-do.com The method involves mining and grinding silicate rocks, such as basalt or olivine, into a fine powder and spreading it over large areas, typically agricultural land. un-do.comacs.org

This process significantly increases the reactive surface area of the minerals, speeding up their chemical reaction with CO₂ in rainwater and soil. worksinprogress.coun-do.com The dissolved bicarbonate is eventually transported via rivers to the ocean, where the carbon is stored for over 100,000 years. remineralize.orgun-do.com

| Feature | Natural Weathering | Enhanced Rock Weathering (ERW) |

|---|---|---|

| Timescale | Geological (millions of years) un-do.com | Decades un-do.com |

| Process | Natural breakdown of surface rocks eos.org | Spreading finely ground silicate rock on land acs.org |

| CO₂ Removal Rate | ~1 billion tonnes of CO₂ per year (globally) un-do.com | Potentially billions of tonnes per year acs.org |